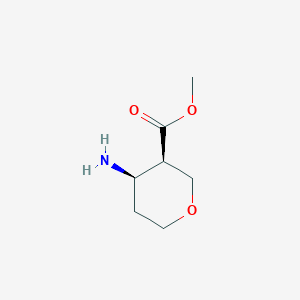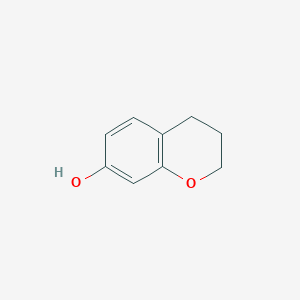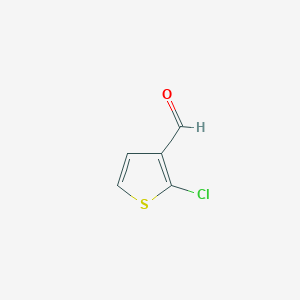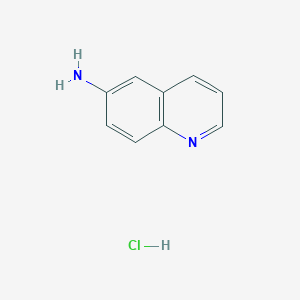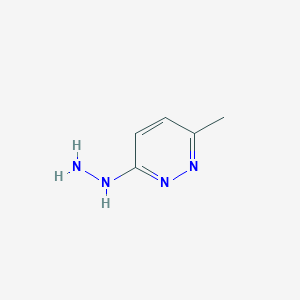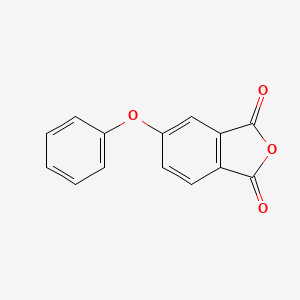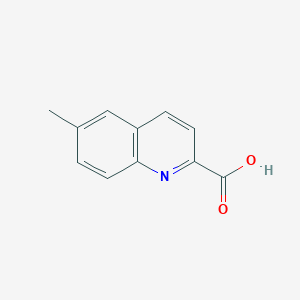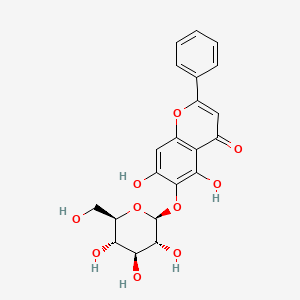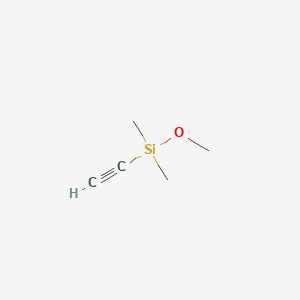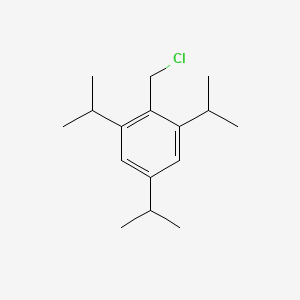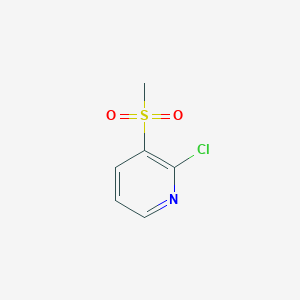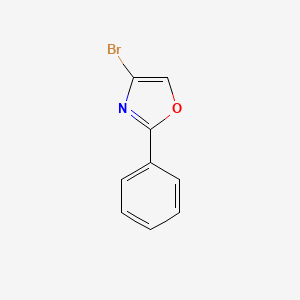
4-Bromo-2-phenyloxazole
Übersicht
Beschreibung
4-Bromo-2-phenyloxazole is a chemical compound with the CAS Number: 861440-59-7. It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-2-phenyl-1,3-oxazole .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-phenyloxazole is 1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H . This indicates that the compound contains 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Bromo-2-phenyloxazole is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Oxazole derivatives, including 4-Bromo-2-phenyloxazole, have been investigated for their antimicrobial properties. They can act as potent inhibitors against a variety of bacterial and fungal strains. The bromine substituent on the oxazole ring can be crucial for the interaction with microbial enzymes, leading to the inhibition of microbial growth and survival .
Anticancer Therapeutics
The structural motif of oxazole is present in several anticancer agents. 4-Bromo-2-phenyloxazole can be utilized in the synthesis of compounds that target specific pathways involved in cancer cell proliferation. Its ability to interact with DNA or proteins makes it a valuable scaffold for developing novel chemotherapeutic agents .
Anti-inflammatory Drugs
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives are known to exhibit anti-inflammatory activity. The incorporation of 4-Bromo-2-phenyloxazole into drug molecules can enhance their efficacy in reducing inflammation by modulating the activity of key enzymes or signaling pathways involved in the inflammatory response .
Antidiabetic Agents
Diabetes is characterized by high blood sugar levels due to insulin resistance or deficiency. Oxazole derivatives have been shown to possess antidiabetic properties, potentially through the modulation of insulin signaling or glucose metabolism. 4-Bromo-2-phenyloxazole could be used to synthesize new antidiabetic drugs that help manage blood glucose levels .
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in the process of inflammation and pain. Some oxazole derivatives are known to inhibit COX-2, thereby providing relief from pain and inflammation. 4-Bromo-2-phenyloxazole can serve as a starting point for the development of selective COX-2 inhibitors with reduced side effects .
Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that are involved in the signaling pathways that regulate cell division and survival. Abnormal tyrosine kinase activity is associated with various types of cancer. Oxazole derivatives, including 4-Bromo-2-phenyloxazole, can be designed to inhibit tyrosine kinases, thereby disrupting cancer cell growth and inducing apoptosis .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUUTIZYTZSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479785 | |
| Record name | 4-Bromo-2-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenyloxazole | |
CAS RN |
861440-59-7 | |
| Record name | 4-Bromo-2-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper details the first successful application of the halogen dance reaction to oxazoles, specifically for synthesizing 4,5-disubstituted 2-phenyloxazoles []. This method allows for the efficient and controlled introduction of substituents at the 4 and 5 positions of the oxazole ring, expanding the possibilities for creating diverse 2-phenyloxazole derivatives.
Q2: What are the potential implications of this research for medicinal chemistry?
A2: The ability to readily synthesize various 4,5-disubstituted 2-phenyloxazoles opens doors for exploring the structure-activity relationship (SAR) of this class of compounds []. This is crucial for medicinal chemistry as it allows researchers to identify structural modifications that might enhance desired biological activities or fine-tune their pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



